molecular formula C17H21N B1331994 Benzyl-(4-isopropyl-benzyl)-amine CAS No. 346700-52-5

Benzyl-(4-isopropyl-benzyl)-amine

Cat. No.: B1331994
CAS No.: 346700-52-5
M. Wt: 239.35 g/mol
InChI Key: WXMQWRUCKUXXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-(4-isopropyl-benzyl)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group and a 4-isopropyl-benzyl group attached to an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(4-isopropyl-benzyl)-amine typically involves the reaction of benzylamine with 4-isopropylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Benzyl-(4-isopropyl-benzyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl-(4-isopropyl-benzyl)-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The benzyl and isopropyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-bound receptors or enzymes.

Comparison with Similar Compounds

    Benzylamine: Lacks the 4-isopropyl group, making it less lipophilic.

    4-Isopropylbenzylamine:

    N-Benzyl-4-isopropylbenzylamine: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.

Uniqueness: Benzyl-(4-isopropyl-benzyl)-amine is unique due to the presence of both benzyl and 4-isopropyl-benzyl groups, which confer distinct chemical and physical properties. This dual substitution pattern enhances its versatility in synthetic applications and potential biological activities.

Properties

IUPAC Name

1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMQWRUCKUXXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361090
Record name 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346700-52-5
Record name 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.